L-Tryptophan-13C11

GC/MS Assay Precision Isotope Dilution

L-Tryptophan-13C11 is a stable isotope-labeled analog of the essential amino acid L-tryptophan, in which all eleven carbon atoms are uniformly substituted with the carbon-13 (¹³C) isotope. This compound belongs to the class of fully ¹³C-labeled amino acids, primarily utilized as an internal standard (IS) in mass spectrometry (MS)-based quantitative assays and as a tracer in metabolic flux studies.

Molecular Formula C11H12N2O2
Molecular Weight 215.15 g/mol
Cat. No. B12424232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan-13C11
Molecular FormulaC11H12N2O2
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1
InChIKeyQIVBCDIJIAJPQS-WQQZOYGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tryptophan-13C11: A Comprehensive Analytical Overview for Scientific and Industrial Procurement


L-Tryptophan-13C11 is a stable isotope-labeled analog of the essential amino acid L-tryptophan, in which all eleven carbon atoms are uniformly substituted with the carbon-13 (¹³C) isotope . This compound belongs to the class of fully ¹³C-labeled amino acids, primarily utilized as an internal standard (IS) in mass spectrometry (MS)-based quantitative assays and as a tracer in metabolic flux studies . Its high isotopic purity (≥99 atom % ¹³C) and absence of deuterium-induced chromatographic shifts distinguish it as a key analytical tool for achieving high-precision quantification of endogenous L-tryptophan and its metabolites across diverse biological matrices .

Why Generic L-Tryptophan Internal Standards Are Inadequate: The Case for Uniform ¹³C11 Labeling


The analytical performance of a stable isotope-labeled internal standard (SIL-IS) is critically dependent on its isotopic labeling pattern. The use of partially labeled or deuterated analogs—such as L-Tryptophan-d5 (indole-d5) or L-Tryptophan-¹⁵N₂—can introduce significant quantitative inaccuracies due to deuterium isotope effects on chromatographic retention time and differential ionization efficiency in LC-MS/MS [1]. In contrast, uniformly ¹³C-labeled L-Tryptophan-13C11 exhibits near-identical physicochemical properties to the unlabeled analyte, co-eluting precisely while being fully resolved by mass spectrometry, thereby minimizing matrix effects and maximizing assay precision [2]. The selection of an inferior analog can thus lead to systematic bias and compromised data integrity, directly impacting regulatory compliance and the reliability of pharmacokinetic or diagnostic findings.

Quantitative Differentiation: L-Tryptophan-13C11 vs. Common Analog Comparators


Superior Assay Precision in GC/MS: L-Tryptophan-13C11 vs. ¹⁵N₂-Labeled Analog

In a validated GC/MS method for quantifying L-tryptophan and its metabolites in plasma, the use of L-[(¹³)C₁₁, (¹⁵)N₂]-Trp as the internal standard enabled exceptional inter-assay precision, with coefficients of variation (CV) for L-Trp and its ¹⁵N₂-labeled analog determined at approximately 5.2% [1]. This high level of precision is critical for detecting subtle physiological changes in tryptophan flux.

GC/MS Assay Precision Isotope Dilution Tryptophan Metabolism Method Validation

Full Carbon Backbone Tracing vs. Partial Labeling: L-Tryptophan-13C11 vs. L-Tryptophan-¹⁵N₂

For metabolic flux analysis (MFA) studies designed to track the fate of all carbon atoms through the kynurenine pathway, only a uniformly labeled tracer like L-Tryptophan-13C11 provides complete carbon backbone tracing capability [1]. In contrast, a nitrogen-labeled analog (e.g., L-Tryptophan-¹⁵N₂) tracks only the nitrogen atoms, missing carbon-specific metabolic fates [2]. This uniform labeling is essential for differentiating between the various enzymatic routes of tryptophan catabolism.

Metabolic Flux Analysis Isotopomer Analysis Tracer Studies Kynurenine Pathway In Vivo Metabolism

Certified Reference Material Traceability: L-Tryptophan-13C11 CRM vs. Research-Grade Unlabeled Standard

The L-Tryptophan-13C11 is available as a Certified Reference Material (CRM) produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary material from a National Metrology Institute (NMI) such as NIST . This provides metrological traceability and a defined measurement uncertainty, which is a requirement for GxP-compliant laboratories and a significant upgrade from using a non-certified, research-grade unlabeled L-tryptophan standard for calibration.

Metrology ISO 17034 Traceability Quantitative NMR Regulated Bioanalysis

Avoidance of Deuterium Isotope Effects: L-Tryptophan-13C11 vs. L-Tryptophan-d5 (Indole-d5)

Deuterium-labeled internal standards, such as L-Tryptophan-d5, are known to exhibit slight but significant chromatographic shifts (typically eluting 0.05-0.1 min earlier) due to the stronger C-D bond, which can lead to differential matrix effects and ionization suppression in LC-MS/MS [1]. L-Tryptophan-13C11, with ¹³C labeling, co-elutes exactly with the unlabeled analyte, ensuring that both experience identical matrix effects and ionization conditions, which is fundamental for the principle of isotope dilution mass spectrometry [2].

LC-MS/MS Deuterium Exchange Retention Time Shift Matrix Effects Ion Suppression

Dual-Labeled (¹³C, ¹⁵N) Performance in Complex Matrices: L-Tryptophan-13C11,15N2 vs. Singly-Labeled Analogs

The combination of ¹³C and ¹⁵N labeling (L-Tryptophan-13C11,15N2) enables its use as a dual-purpose probe in both MS and NMR applications, providing a +13 Da mass shift for MS detection while also being suitable for high-resolution bio-NMR studies of protein structure and dynamics . A singly-labeled analog (e.g., L-Tryptophan-13C11 or L-Tryptophan-¹⁵N₂) would be insufficient for heteronuclear NMR experiments that require both isotopic labels for enhanced spectral resolution and assignment [1].

NMR Spectroscopy Protein Quantification Multi-Omics Bio-NMR Structural Biology

Quantitative Accuracy in Broad Metabolite Profiling: Uniform ¹³C-IS Approach

In a comprehensive LC-MS/MS method validated for quantifying tryptophan and 18 of its key metabolites in serum, urine, and cell culture supernatants, the use of fully ¹³C isotope-labeled internal standards, including L-Tryptophan-13C11, was fundamental to achieving high quantitative accuracy [1]. The method demonstrated precision ranging from 1.0% to 17.4% across these complex matrices, highlighting the robustness of the uniform ¹³C labeling approach in mitigating matrix-specific biases and ensuring reliable data for comparative metabolomics studies.

Metabolomics Targeted Quantification LC-MS/MS Method Validation Tryptophan Metabolism

Optimal Application Scenarios for L-Tryptophan-13C11 in Scientific and Industrial Settings


Absolute Quantification of Endogenous Tryptophan for Clinical Diagnostics and Pharmacokinetics

As a gold-standard internal standard for isotope dilution mass spectrometry (IDMS), L-Tryptophan-13C11 is essential for achieving the high precision and accuracy required in clinical diagnostic assays and pharmacokinetic studies. Its use in validated GC/MS and LC-MS/MS methods, as demonstrated by Sano et al. (2014) with inter-assay CVs of ~5.2% [1], enables reliable quantification of plasma tryptophan levels for diagnosing metabolic disorders or monitoring drug-induced changes in the kynurenine pathway. This performance directly supports regulatory compliance (e.g., FDA bioanalytical method validation guidance).

Metabolic Flux Analysis of the Kynurenine Pathway in Oncology and Immunology Research

The uniform ¹³C labeling of L-Tryptophan-13C11 makes it the tracer of choice for detailed metabolic flux analysis (MFA) of the tryptophan catabolic pathways, including the immunomodulatory kynurenine pathway. As described in patent US11320438B2 and reviewed by Buescher et al. (2015), only a fully carbon-labeled tracer can provide comprehensive information on the fate of the carbon skeleton across multiple enzymatic steps [2]. This capability is crucial for investigating tumor immune evasion mechanisms (via IDO1/TDO activity) and developing novel immunotherapies, where a nitrogen-only tracer (e.g., ¹⁵N₂) would be insufficient.

Regulated Bioanalysis and Forensic Toxicology Requiring Metrological Traceability

For laboratories operating under GLP, GMP, or forensic accreditation standards (e.g., ISO/IEC 17025), the use of a Certified Reference Material (CRM) is not optional but a core requirement for data integrity. The availability of L-Tryptophan-13C11 as a TraceCERT® CRM, with direct traceability to a National Metrology Institute (NMI) , provides the highest level of confidence in measurement accuracy and comparability over time. This is essential for generating legally defensible data in forensic toxicology, pharmaceutical quality control, and clinical trial sample analysis, differentiating it from research-grade standards.

Avoidance of Deuterium-Related Quantification Bias in High-Throughput LC-MS/MS Metabolomics

In large-scale metabolomics studies analyzing hundreds to thousands of biological samples (e.g., plasma, urine, cell culture), the use of a ¹³C-labeled internal standard like L-Tryptophan-13C11 is critical for maintaining data quality and throughput. As noted by Stokvis et al. (2005) and Zhu et al. (2011), ¹³C-IS compounds co-elute perfectly with their unlabeled counterparts, eliminating the differential matrix effects and chromatographic shifts that can plague deuterated analogs (e.g., L-Tryptophan-d5) [3]. This ensures robust, automated peak integration and reduces the need for manual data curation, a significant advantage for high-throughput targeted metabolomics workflows.

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